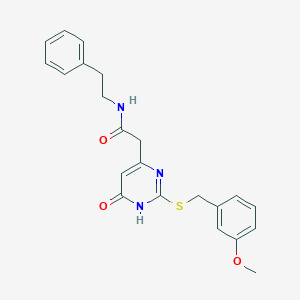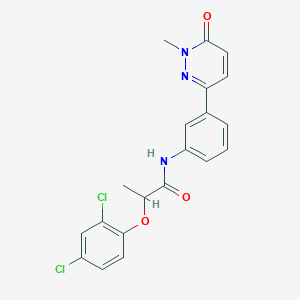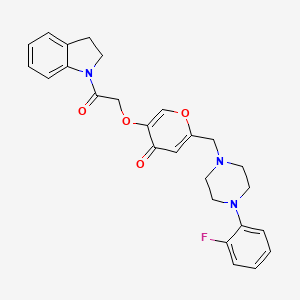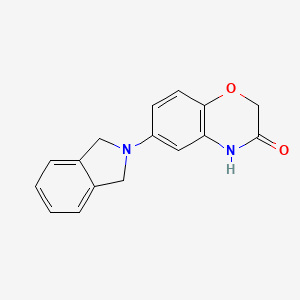
6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one” is a novel melatonin receptor ligand . It has been synthesized and evaluated for its pharmacological properties . The isoindoline analogue of this compound displays high MT2 binding affinity and high selectivity towards the MT2 subtype .
Synthesis Analysis
The synthesis of this compound involves the 2-substitution of melatonin with (indol-1-yl)methyl, (isoindolin-2-yl)methyl, and (tetrahydroiso-quinolin-2-yl)methyl groups . The synthesis process has been reported in several studies .Aplicaciones Científicas De Investigación
Agricultural Applications
Allelochemical Properties and Herbicidal Activity
Benzoxazinones, including derivatives similar to the specified compound, have been studied for their allelopathic properties, which are the chemical interactions between plants that can inhibit the growth of competing plant species. These compounds have shown potential as natural herbicide models due to their phytotoxic, antifungal, antimicrobial, and antifeedant effects. The degradation products of benzoxazinones also play a significant role in the ecological behavior of plants, contributing to chemical defense mechanisms (Macias et al., 2009). Further, specific benzoxazinone derivatives exhibit herbicidal activity, inhibiting protoporphyrinogen oxidase, a key enzyme in chlorophyll synthesis, indicating their potential utility in developing new herbicides (Huang et al., 2005).
Material Science Applications
High-Performance Thermosets
Novel benzoxazine monomers containing allyl groups, derived from benzoxazinone structures, have been synthesized and utilized to produce thermosets with excellent thermomechanical properties. These materials exhibit higher glass transition temperatures and improved thermal stability, making them suitable for advanced engineering applications (Agag & Takeichi, 2003).
Pharmacological Applications
Development of Pharmaceuticals
Benzoxazinones and their derivatives have been employed in pharmaceutical development due to their bioactive properties. The structural versatility and relative chemical simplicity of the benzoxazinone skeleton make it a promising source for the development of new drugs. Their applications include serving as leads for the development of nonsteroidal progesterone receptor antagonists, highlighting their potential in therapeutic interventions (Zhang et al., 2002).
Environmental and Ecological Research
Detoxification and Ecological Interactions
Research on benzoxazinones has expanded to include their environmental impact, particularly how they influence the ecological interactions between species. Studies on Arabidopsis seedlings exposed to benzoxazinones have provided insights into plant detoxification mechanisms and the transcriptional responses to these allelochemicals, offering a deeper understanding of plant resilience and adaptation to chemical stressors (Baerson et al., 2005).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with themelatonin receptor MT2 . The MT2 receptor plays a crucial role in regulating circadian rhythms and sleep-wake cycles.
Mode of Action
Related compounds have been shown to act asantagonists at the MT2 receptor . This means they bind to the receptor and block its activation, preventing the downstream effects of receptor activation.
Propiedades
IUPAC Name |
6-(1,3-dihydroisoindol-2-yl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16-10-20-15-6-5-13(7-14(15)17-16)18-8-11-3-1-2-4-12(11)9-18/h1-7H,8-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNENGVUFQSTIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC4=C(C=C3)OCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


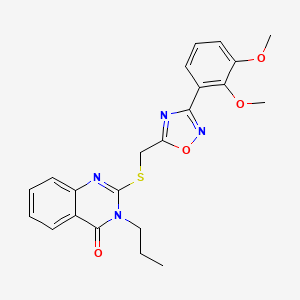
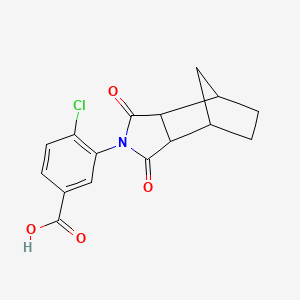
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)ethanone](/img/structure/B2849938.png)
![4-chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2849940.png)


![4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one](/img/structure/B2849946.png)


![2,3-dimethyl-8-phenylthieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4(6H)-one](/img/structure/B2849954.png)
